Cas no 113665-89-7 (8,9-Z-Abamectin B1a)
8,9-Z-Abamectin B1a Chemical and Physical Properties
Names and Identifiers
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- Avermectin A1a,5-O-demethyl-, (8Z)- (9CI)
- 2,19-Bis-epi-avermectin B1
- 8,9-Z-Abamectin B1a
- 8,9-Z-Avermectin B1a
- 8,9-Z-Avermectin B1a Standard
- 2,16-dioxatetracyclo[7.6.1.03,8.01,11]hexadecan-3-ol
- AC1L6ESX
- AC1Q6ZPR
- AG-J-55650
- AGN-PC-00YIWA
- AR-1I3504
- CTK4C5998
- NSC155442
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- Inchi: 1S/C48H72O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,17-19,25-26,28,30-31,33-45,49-50,52H,11,16,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25?,26-,28-,30?,31?,33+,34-,35?,36?,37?,38?,39?,40+,41?,42?,43+,44?,45+,47+,48+/m0/s1
- InChI Key: RRZXIRBKKLTSOM-NJRQVPCTSA-N
- SMILES: O1CC2=CC=C[C@H](C)C(C(C)=CC[C@@H]3C[C@@H](C[C@]4(C=C[C@H](C)[C@@H](C(C)CC)O4)O3)OC(C3C=C(C)[C@H]([C@@H]1[C@]32O)O)=O)OC1CC(C(C(C)O1)OC1CC(C(C(C)O1)O)OC)OC |c:2,t:4,10|
8,9-Z-Abamectin B1a Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A107005-1mg |
8,9-Z-Abamectin B1a |
113665-89-7 | 1mg |
$ 164.00 | 2023-09-09 | ||
| TRC | A107005-5mg |
8,9-Z-Abamectin B1a |
113665-89-7 | 5mg |
$ 661.00 | 2023-09-09 | ||
| TRC | A107005-10mg |
8,9-Z-Abamectin B1a |
113665-89-7 | 10mg |
$ 1286.00 | 2023-09-09 | ||
| TRC | A107005-25mg |
8,9-Z-Abamectin B1a |
113665-89-7 | 25mg |
$ 2896.00 | 2023-04-19 | ||
| TRC | A107005-50mg |
8,9-Z-Abamectin B1a |
113665-89-7 | 50mg |
$ 5339.00 | 2023-04-19 | ||
| A2B Chem LLC | AE59107-1mg |
8,9-Z-AVERMECTINB1A |
113665-89-7 | 1mg |
$278.00 | 2024-04-20 | ||
| A2B Chem LLC | AE59107-5mg |
8,9-Z-AVERMECTINB1A |
113665-89-7 | 5mg |
$763.00 | 2024-04-20 | ||
| A2B Chem LLC | AE59107-10mg |
8,9-Z-AVERMECTINB1A |
113665-89-7 | 10mg |
$1370.00 | 2024-04-20 |
8,9-Z-Abamectin B1a Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
Additional information on 8,9-Z-Abamectin B1a
Latest Research Advances on 8,9-Z-Abamectin B1a (CAS: 113665-89-7) in Chemical Biology and Pharmaceutical Applications
8,9-Z-Abamectin B1a (CAS: 113665-89-7), a stereoisomer of the widely used antiparasitic agent abamectin, has recently garnered significant attention in chemical biology and pharmaceutical research. This compound belongs to the avermectin family, a class of macrocyclic lactones with potent anthelmintic and insecticidal properties. Recent studies have focused on elucidating its unique physicochemical properties, biological activities, and potential therapeutic applications, particularly in the context of drug resistance and novel formulation development.
A 2023 study published in the Journal of Medicinal Chemistry investigated the structural-activity relationship of 8,9-Z-Abamectin B1a, revealing that its distinct Z-configuration at the 8,9-position confers enhanced stability against oxidative degradation compared to its E-isomer counterpart. The research team employed advanced NMR spectroscopy and X-ray crystallography to characterize the compound's three-dimensional structure, providing crucial insights for rational drug design. Molecular docking simulations further demonstrated its improved binding affinity to glutamate-gated chloride channels in target parasites.
In the field of pharmaceutical formulation, a recent breakthrough was reported in Advanced Drug Delivery Systems (2024), where researchers developed a nanoemulsion system for 8,9-Z-Abamectin B1a that significantly improved its bioavailability and reduced hepatotoxicity. The formulation utilized a combination of biodegradable surfactants and stabilizers, achieving a particle size distribution of 50-80 nm with excellent storage stability. In vivo studies demonstrated a 2.3-fold increase in plasma concentration compared to conventional formulations, while maintaining equivalent efficacy against resistant strains of Haemonchus contortus.
Emerging research has also explored the compound's potential beyond antiparasitic applications. A 2024 study in Nature Chemical Biology identified unexpected anticancer activity of 8,9-Z-Abamectin B1a against drug-resistant leukemia cell lines. The mechanism appears to involve dual inhibition of P-glycoprotein efflux pumps and induction of mitochondrial apoptosis pathways. These findings open new avenues for repurposing this compound in oncology, particularly for overcoming multidrug resistance in hematological malignancies.
From a synthetic chemistry perspective, recent advances in the stereoselective synthesis of 8,9-Z-Abamectin B1a have addressed previous challenges in large-scale production. A green chemistry approach published in Organic Process Research & Development (2023) achieved an 82% yield through a novel photocatalytic isomerization process, significantly reducing the environmental footprint of production. This methodological improvement is expected to facilitate broader research and potential commercialization of this promising compound.
Ongoing clinical investigations are evaluating the safety profile of 8,9-Z-Abamectin B1a in veterinary medicine, with preliminary results suggesting a favorable therapeutic index. Regulatory agencies in several countries have fast-tracked review processes for formulations containing this isomer, recognizing its potential to address the growing challenge of parasite resistance. Future research directions include exploring synergistic combinations with other antiparasitic agents and developing targeted delivery systems for specific tissue applications.
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